molecular formula C20H19N3O4 B2485249 N-(3,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide CAS No. 922901-16-4

N-(3,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Cat. No.: B2485249
CAS No.: 922901-16-4
M. Wt: 365.389
InChI Key: ARUWQOLYMPLULL-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a synthetic acetamide derivative featuring a pyridazinone core linked to a 3,4-dimethoxyphenyl group via an acetamide bridge. The pyridazinone moiety is a six-membered aromatic ring containing two adjacent nitrogen atoms, while the 3,4-dimethoxyphenyl substituent contributes electron-donating methoxy groups that may enhance binding interactions in biological systems.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-26-17-10-8-15(12-18(17)27-2)21-19(24)13-23-20(25)11-9-16(22-23)14-6-4-3-5-7-14/h3-12H,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUWQOLYMPLULL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Dihydropyridazinones

The pyridazinone scaffold is typically constructed via cyclocondensation reactions. A 2020 study demonstrated that 6-phenylpyridazin-3(2H)-one intermediates can be synthesized by reacting maleic anhydride derivatives with phenylhydrazine under acidic conditions. For N-(3,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide, the pyridazinone ring is functionalized at position 1 through alkylation. Source outlines a protocol where 3-phenyl-6H-pyridazin-6-one is treated with chloroacetyl chloride in dichloromethane, yielding 1-chloroacetyl-3-phenylpyridazin-6(1H)-one (intermediate A) with 85% efficiency.

Critical Parameters :

  • Temperature: 0–5°C to minimize side reactions
  • Solvent: Anhydrous dichloromethane for improved electrophilicity
  • Stoichiometry: 1.2 equivalents of chloroacetyl chloride relative to pyridazinone

Amide Bond Formation Strategies

Nucleophilic Acylation with 3,4-Dimethoxyaniline

The final acetamide moiety is introduced via nucleophilic substitution. Intermediate A reacts with 3,4-dimethoxyaniline in ethanol under reflux, as detailed in a Florentine University study. The reaction proceeds through an SN2 mechanism, with the amine attacking the α-carbon of the chloroacetyl group.

Optimized Conditions :

  • Solvent: Ethanol (95%)
  • Temperature: 78°C (reflux)
  • Duration: 6–8 hours
  • Yield: 74% after recrystallization from ethanol

Analytical Validation :

  • IR Spectroscopy : N-H stretch at 3280 cm⁻¹; C=O stretches at 1685 cm⁻¹ (amide I) and 1640 cm⁻¹ (pyridazinone)
  • ¹H NMR (DMSO-d₆): δ 3.80 (s, 6H, OCH₃), 4.45 (s, 2H, CH₂CO), 7.38–7.90 (m, aromatic protons)

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (HPLC) Reaction Time Scalability
Nucleophilic Acylation 74 >98% 8 hours Pilot-scale
EDC Coupling *68 (est.) >95% 24 hours Lab-scale

Table 1: Performance metrics of primary synthesis routes.

Side Reactions and Mitigation Strategies

O-Acylisourea Intermediate Hydrolysis

In EDC-mediated routes, the active O-acylisourea intermediate is prone to hydrolysis, regenerating the carboxylic acid. To suppress this:

  • Maintain anhydrous conditions with molecular sieves
  • Use a 3:1 molar ratio of EDC to carboxylic acid
  • Add N-hydroxysuccinimide (NHS) to stabilize the intermediate

Dimethoxyphenyl Group Demethylation

Prolonged heating in ethanol may cleave methoxy groups. Source reports that limiting reflux to 6 hours and using neutral ethanol prevents demethylation, preserving the 3,4-dimethoxyphenyl moiety.

Large-Scale Production Considerations

Solvent Selection for Industrial Synthesis

While ethanol is effective for lab-scale reactions, tetrahydrofuran (THF) improves mixing efficiency in batch reactors. A 2025 process patent (disclosed in Source) describes:

  • 10 L reactor charged with intermediate A (1.2 kg)
  • THF:water (4:1 v/v) at 50°C
  • 3,4-Dimethoxyaniline added dropwise over 2 hours
  • Isolated yield: 81% after centrifugal filtration

Crystallization Optimization

Recrystallization from ethanol-water (7:3) increases purity to 99.5% by removing:

  • Unreacted aniline (Rf = 0.6 in ethyl acetate/hexanes)
  • Diacetylated byproducts (Rf = 0.3)

Analytical Characterization Benchmarks

Technique Key Identifiers
HPLC Retention time: 12.3 min (C18 column, 60% MeCN/40% H₂O, 1 mL/min)
HRMS [M+H]⁺ calc. 366.1453, found 366.1448 (Δ = -1.4 ppm)
¹³C NMR 169.8 ppm (amide CO), 161.2 ppm (pyridazinone CO), 56.1 ppm (OCH₃)

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the pyridazinone moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for treating diseases due to its pharmacological properties.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the pyridazinone ring suggests potential inhibition of certain enzymes or interaction with specific receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share key structural motifs (e.g., methoxy-substituted aromatic rings, acetamide linkers, or heterocyclic cores) and are compared below:

Table 1: Comparison of Key Features
Compound Name (Reference) Core Structure Key Substituents Biological Activity (if reported) Molecular Weight (g/mol)
Target Compound Pyridazinone 3,4-Dimethoxyphenyl, Phenyl Not reported ~391*
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide 3,4-Dimethoxyphenethylamine Not explicitly stated Calculated: 315.37
YTH-60 Indazole 2,6-Dichloro-3,5-dimethoxyphenyl, Methylpiperazine Multikinase inhibition (in vitro) Not provided
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxypyridin-3-amine Pyridine Dihydrobenzodioxin, Dimethylaminomethylphenyl Research use only 391.46
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide Benzothiazole 3,4-Dimethoxyphenyl, Trifluoromethyl Patent-listed (potential kinase targeting) Not provided

*Estimated based on structural similarity to ’s compound.

Key Structural Differences

  • Core Heterocycle: The target compound’s pyridazinone core differs from Rip-B’s benzamide and YTH-60’s indazole . Pyridazinones are less common in drug design but offer unique electronic properties due to two adjacent nitrogen atoms. Compounds in use benzothiazole cores, which are more lipophilic and often associated with kinase or protease inhibition .
  • Substituent Patterns :

    • The 3,4-dimethoxyphenyl group is shared with Rip-B and some benzothiazole derivatives . This substituent may improve solubility or target affinity in kinase-binding pockets.
    • YTH-60 incorporates dichloro and methoxy groups on a phenyl ring, enhancing steric and electronic interactions in kinase inhibition .

Physicochemical Properties

  • Solubility : The 3,4-dimethoxyphenyl group may enhance water solubility compared to purely hydrophobic substituents (e.g., trifluoromethyl in ’s derivatives) .
  • LogP: Estimated to be moderate (~2–3) due to the balance between polar acetamide/pyridazinone and nonpolar phenyl groups.

Biological Activity

N-(3,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a pyridazinone derivative that has garnered attention for its potential biological activities. This compound's structure, which includes a pyridazinone ring and methoxy groups, suggests diverse pharmacological properties. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C20H19N3O4\text{C}_{20}\text{H}_{19}\text{N}_3\text{O}_4

Key Features:

  • Pyridazinone Ring : Central to its biological activity.
  • Dimethoxyphenyl Group : Enhances lipophilicity and biological interactions.
  • Acetamide Moiety : Contributes to the compound's pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes. For instance, some derivatives demonstrated IC50 values lower than that of celecoxib, a well-known COX-2 inhibitor .
  • Signal Transduction Modulation : It appears to interact with specific receptors on cell surfaces, potentially altering pathways involved in inflammation and cancer progression.
  • Induction of Apoptosis : Preliminary studies indicate that this compound may induce apoptosis in cancer cells by activating both intrinsic and extrinsic apoptotic pathways.

1. Anti-inflammatory Properties

This compound has shown significant anti-inflammatory effects in vitro and in vivo. Studies indicate that it effectively reduces pro-inflammatory mediators through COX inhibition.

CompoundIC50 (nM)Comparison
This compound15.50Better than Celecoxib (17.79)
Celecoxib17.79Standard comparator

2. Anticancer Activity

Research has indicated the compound's potential as an anticancer agent. In vitro studies demonstrate cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF7 (Breast Cancer)12.5
A549 (Lung Cancer)10.0
HeLa (Cervical Cancer)8.5

Case Studies

Several studies have explored the efficacy of this compound in different contexts:

Case Study 1: COX Inhibition

A study evaluated the compound's ability to inhibit COX enzymes, revealing that it had a significant effect on COX-2 with minimal impact on COX-1, suggesting a favorable gastric safety profile compared to traditional NSAIDs like indomethacin .

Case Study 2: Cytotoxicity in Cancer Models

In another investigation involving various cancer cell lines, this compound exhibited selective cytotoxicity, outperforming standard chemotherapeutic agents like doxorubicin and erlotinib .

Q & A

Q. Table 1: SAR of Acetamide Modifications

DerivativeTarget Affinity (IC₅₀, μM)Selectivity Ratio (COX-2/COX-1)
Parent compound0.45 ± 0.1212:1
Propanamide analog1.2 ± 0.35:1
Thioacetamide analog0.78 ± 0.158:1

Advanced: What mechanistic insights guide its potential as a chemokine receptor modulator?

Methodological Answer:
The compound’s pyridazinone-acetamide scaffold interacts with chemokine receptors (e.g., CCR5) via:

  • Hydrogen bonding : Between the pyridazinone carbonyl and receptor residues (e.g., Asp²⁸⁶) .
  • π-π stacking : Aromatic interactions of the phenyl group with Tyr¹⁰⁸ .
    Experimental validation includes:
  • Calcium flux assays : Measure receptor activation in CCR5-transfected HEK293 cells .
  • Mutagenesis studies : Ala substitution of key residues (e.g., Asp²⁸⁶Ala) reduces binding affinity by >50% .

Basic: How does the compound’s solubility impact in vitro assays?

Methodological Answer:

  • Solubility profile : Moderate aqueous solubility (0.12 mg/mL in PBS) necessitates DMSO stock solutions (10 mM) .
  • Vehicle controls : Use ≤0.1% DMSO in cell-based assays to avoid cytotoxicity .
  • Surfactants : Polysorbate-80 (0.01%) improves dispersion in pharmacokinetic studies .

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